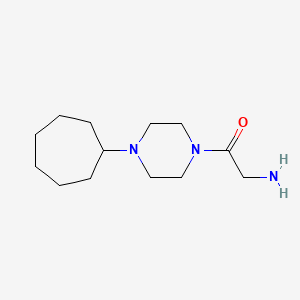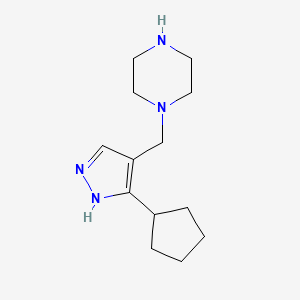
1-((5-cyclopentyl-1H-pyrazol-4-yl)methyl)piperazine
Overview
Description
Synthesis Analysis
Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .Molecular Structure Analysis
The molecular weight of 1-((5-Cyclopentyl-1H-pyrazol-4-yl)methyl)piperazine is 234.34 g/mol.Scientific Research Applications
Antibacterial and Enzyme Inhibition Activities
Novel derivatives incorporating the piperazine moiety have been synthesized and evaluated for their antibacterial efficacies and enzyme inhibition activities. For instance, bis(pyrazole-benzofuran) hybrids with a piperazine linker have demonstrated potent antibacterial activities against various bacterial strains, including E. coli, S. aureus, and S. mutans. Compound 5e, in particular, showed significant biofilm inhibition activities and was found to be a potent inhibitor of the MurB enzyme, a crucial target in bacterial cell wall biosynthesis (Mekky & Sanad, 2020).
Anticancer Evaluation
A study on polyfunctional substituted 1,3-thiazoles, which includes compounds with a piperazine substituent, has demonstrated anticancer activities against various cancer cell lines. The presence of the piperazine group was noted to significantly impact the compound's efficacy, indicating its importance in the design of anticancer agents (Turov, 2020).
Molecular Structure Investigations
Research on s-triazine derivatives incorporating pyrazole/piperazine/aniline moieties has been conducted to explore their molecular structures. These studies, which include X-ray crystallography and DFT calculations, contribute to the understanding of intermolecular interactions and electronic properties, which are crucial for the design of novel compounds with enhanced activities (Shawish et al., 2021).
Anxiolytic and Antidepressant-like Effects
The derivatives of piperazine have been investigated for their potential anxiolytic and antidepressant-like effects. A study on a new phenylpiperazine derivative, LQFM005, and its hydroxylated metabolite LQFM235, has shown that oral administration in mice can produce significant anxiolytic and antidepressant-like effects, highlighting the therapeutic potential of piperazine derivatives in treating anxiety and depression (Moreira et al., 2021).
Mechanism of Action
Target of Action
It is known that pyrazole derivatives have diverse biological activities and have been shown to be cytotoxic to several human cell lines . Some pyrazole derivatives have been demonstrated to be cytotoxic on several human cell lines .
Mode of Action
It is known that piperazine derivatives often interact with their targets via hydrogen bonding, ionic interactions, and hydrophobic interactions .
Biochemical Pathways
It is known that pyrazole derivatives have a wide variety of biological activities .
Pharmacokinetics
It is known that piperazine is freely soluble in water and ethylene glycol, but insoluble in diethyl ether . It is a weak base with two pKb of 5.35 and 9.73 at 25 °C .
Result of Action
It is known that some piperazine derivatives have shown significant effects on both allergic asthma and allergic itching .
Action Environment
It is known that piperazine readily absorbs water and carbon dioxide from the air .
properties
IUPAC Name |
1-[(5-cyclopentyl-1H-pyrazol-4-yl)methyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4/c1-2-4-11(3-1)13-12(9-15-16-13)10-17-7-5-14-6-8-17/h9,11,14H,1-8,10H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBZUBIQYWBJMHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=C(C=NN2)CN3CCNCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((5-cyclopentyl-1H-pyrazol-4-yl)methyl)piperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



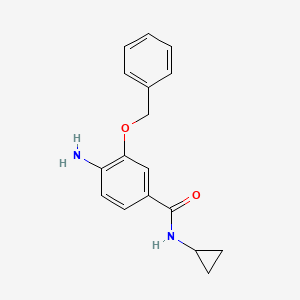
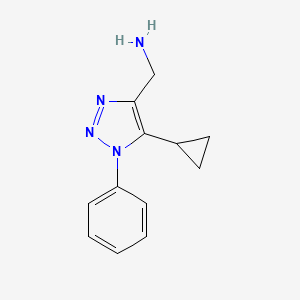
![1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-3-amine](/img/structure/B1470194.png)
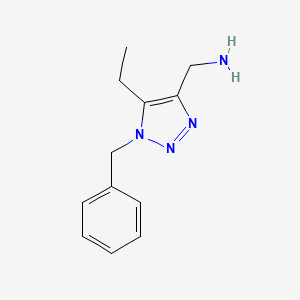

![2-Amino-1-[4-(2-methoxyethyl)piperazin-1-yl]ethan-1-one](/img/structure/B1470202.png)

![2-[(Dimethylamino)methyl]-1,3-oxazole-4-carboxylic acid](/img/structure/B1470208.png)
![2-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B1470209.png)
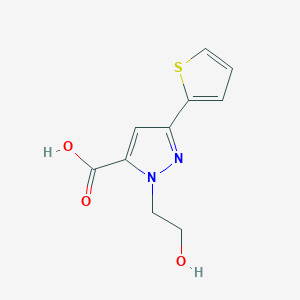
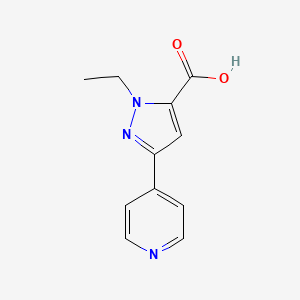

![4-(tert-Butoxycarbonyl)-5,6-dihydro-4H-thieno[3,2-b]pyrrole-2-carboxylic acid](/img/structure/B1470213.png)
